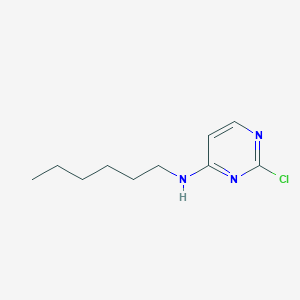

2-chloro-N-hexylpyrimidin-4-amine

Vue d'ensemble

Description

2-chloro-N-hexylpyrimidin-4-amine is a chemical compound with the molecular formula C10H16ClN3 and a molecular weight of 213.71 g/mol .

Molecular Structure Analysis

The molecular structure of 2-chloro-N-hexylpyrimidin-4-amine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms. It also has a hexyl group (six carbon alkyl chain) and a chlorine atom attached to it .Applications De Recherche Scientifique

Pyrimidine Derivatives as Antiangiogenic Agents

Pyrimidine derivatives, including those related to 2-chloro-N-hexylpyrimidin-4-amine, have been investigated for their antiangiogenic properties, particularly in the context of cancer research. A silico study highlighted the potential of these compounds, with one derivative showing significant binding energy and theoretical promise as a potent antiangiogenic agent. This suggests a route for developing new cancer therapies by inhibiting blood vessel growth to tumors (Jafar & Hussein, 2021).

Synthesis and Biological Evaluation of Novel Pyrimidines

Another avenue of research has involved the synthesis of novel pyrimidines and their subsequent evaluation for biological activity. One study synthesized a variety of pyrimidine derivatives, exploring their chemical reactivity and evaluating their potential as anticancer agents. This research demonstrates the versatility of pyrimidine chemistry for producing compounds with potential therapeutic applications (Farouk, Ibrahim, & El-Gohary, 2021).

Transformations of Pyrimidines to Novel Derivatives

Research on 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones has opened pathways to transform these compounds into various derivatives, showcasing the chemical flexibility and potential for creating substances with new biological activities. Treatment with specific reagents can lead to the formation of 2-alkyl(and 2-aryl)amino-derivatives and 4-chloro pyrimidines, indicating a broad spectrum of applications in medicinal chemistry (Botta et al., 1985).

Antifungal Activity of Pyrimidine Derivatives

The antifungal effects of certain pyrimidine derivatives have been investigated, with some showing promising activity against types of fungi like Aspergillus terreus and Aspergillus niger. This suggests the potential for developing new antifungal agents based on pyrimidine chemistry, which could lead to treatments for fungal infections (Jafar et al., 2017).

Pyrimidine Derivatives as Anticancer Agents

The exploration of pyrimidine derivatives for anticancer applications has also been a significant area of research. A study on 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives identified compounds with selective activities against breast and renal cancer cell lines, highlighting the potential of pyrimidine-based compounds in the development of targeted cancer therapies (Wei & Malhotra, 2012).

Propriétés

IUPAC Name |

2-chloro-N-hexylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClN3/c1-2-3-4-5-7-12-9-6-8-13-10(11)14-9/h6,8H,2-5,7H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTRDJSNWNATOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-hexylpyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1487795.png)

![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1487807.png)

![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1487810.png)

![(8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1487815.png)

![1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1487818.png)